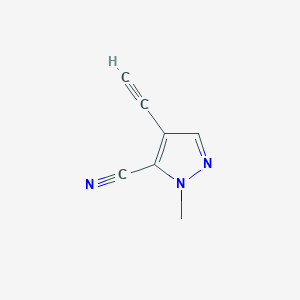![molecular formula C23H24FN7 B2880093 6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955304-43-5](/img/structure/B2880093.png)
6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, with various substituents attached, including a 4-ethylpiperazin-1-yl group, a 3-fluorophenyl group, and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not detailed in the available literature .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The compound’s ability to interact with various proteins can help in identifying protein expression levels, modifications, and interactions in different biological contexts. This is crucial for understanding diseases at the molecular level and developing targeted therapies .
Molecular Biology
In molecular biology, this compound can be used as a tool to study gene expression and regulation. Its interactions with DNA or RNA could provide insights into the mechanisms of transcription and translation, potentially leading to the discovery of new regulatory elements within the genome .
Pharmacology
Pharmacologically, the compound could serve as a lead structure for the development of new drugs. Its chemical framework allows for the potential binding to various receptors or enzymes, which can be explored for therapeutic effects against different diseases .
Biochemical Assays
Biochemical assays often require compounds that can act as substrates, inhibitors, or activators of enzymes. This compound’s structure suggests it could be valuable in assays to measure enzyme activity, screen for enzyme inhibitors, or help in understanding enzyme kinetics .
Crystallography
The compound’s potential for forming crystals makes it a candidate for X-ray crystallography studies. Determining the crystal structure can provide detailed information about molecular geometry, conformation, and intermolecular interactions, which is essential for the rational design of molecules with desired properties .
Chemical Biology
In chemical biology, this compound can be used to probe biological systems. It could be tagged with fluorescent markers or other reporter groups to visualize cellular processes in real-time, aiding in the understanding of cell biology and pathophysiology .
Mechanism of Action
While the exact mechanism of action for this compound is not detailed in the available literature, related compounds have been studied for their potential therapeutic effects. For example, some compounds in this class have been identified as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is considered a potential molecular target for the treatment of psoriasis .
Safety and Hazards
properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7/c1-2-29-11-13-30(14-12-29)23-27-21(26-18-8-6-7-17(24)15-18)20-16-25-31(22(20)28-23)19-9-4-3-5-10-19/h3-10,15-16H,2,11-14H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCILRMNVXPNYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2880010.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2880012.png)
![Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2880014.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880016.png)




![1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880025.png)

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2880028.png)


![5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880032.png)